molecular formula C10H8ClF3O2 B1532092 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-76-3

3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1532092
CAS No.: 916420-76-3
M. Wt: 252.62 g/mol
InChI Key: AYDBHGFWRZTJFK-UHFFFAOYSA-N
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Description

3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid (CAS 916420-76-3) is a high-purity organic compound offered for research and development purposes. This solid chemical has a molecular formula of C10H8ClF3O2 and a molecular weight of 252.62 g/mol . It is characterized by a melting point between 67°C and 70°C . The compound is a phenylpropionic acid derivative, a class of aromatic carboxylic acids with a C6-C3 skeleton that are utilized in the synthesis of pharmaceuticals and fine chemicals . More broadly, compounds containing the trifluoromethyl group are of significant interest in medicinal chemistry due to the properties imparted by the group, such as enhanced metabolic stability and membrane permeability . Phenylpropionic acid derivatives can serve as key building blocks in organic synthesis and may be investigated as substrates for enzyme-catalyzed reactions or as precursors in the development of active compounds . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDBHGFWRZTJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Chemical and Physical Characteristics

Property Detail
Molecular Formula C10H8ClF3O2
Molecular Weight (g/mol) 252.62
CAS Number 916420-76-3
Melting Point (°C) 67–70
Purity Typically ≥ 97% (commercial grade)

These properties are important for understanding the compound’s stability and handling during synthesis.

Synthetic Routes Overview

The preparation methods generally involve:

  • Catalytic hydrogenation or reduction of precursor cinnamic acid derivatives.
  • Nucleophilic substitution and subsequent hydrolysis.
  • Crystallization and purification steps to enhance product purity.

Method 1: Catalytic Hydrogenation of m-Trifluoromethyl Cinnamic Acid Derivatives

This method is a widely reported approach for synthesizing 3-(3-trifluoromethylphenyl)propionic acid analogues, which can be adapted for the 2-chloro-3-(trifluoromethyl) derivative by using appropriately substituted cinnamic acids.

Procedure Summary:

  • Dissolve m-trifluoromethyl cinnamic acid or its chloro-substituted analog in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF).
  • Perform catalytic hydrogenation using palladium on carbon (Pd-C) under mild positive hydrogen pressure (0.01–0.04 MPa).
  • Reaction time ranges from 12 to 20 hours at controlled temperature (15–30 °C).
  • After completion, recover the catalyst by filtration, remove solvent under reduced pressure.
  • Crystallize the crude product from petroleum ether, normal hexane, or cyclohexane at low temperature to remove impurities.
  • Dry the crystals under vacuum to obtain high-purity 3-[2-chloro-3-(trifluoromethyl)phenyl]propionic acid.

Yields and Purity:

  • Yield ranges from 81% to 99% depending on conditions.
  • Purity typically exceeds 99.7% with total impurities below 0.3% after crystallization.

Method 2: Nucleophilic Substitution Using 3-Trifluoromethyl Benzyl Chloride

This multi-step method involves:

  • Nucleophilic substitution of 3-trifluoromethyl benzyl chloride with dimethyl malonate to form 2-(3-trifluoromethyl benzyl)dimethyl malonate.
  • Subsequent decarboxylation and hydrolysis steps to convert the substituted malonate into 3-(trifluoromethyl)phenylpropionic acid.
  • Acidification to isolate the final acid product.

Key Points:

  • This method has a lower overall yield (~51%) due to multiple steps and intermediate purifications.
  • It allows introduction of trifluoromethyl and chloro substituents by starting with appropriately substituted benzyl chlorides.

Method 3: Direct Shortening of m-Trifluoromethyl Cinnamic Acid

An innovative approach involves:

  • Direct shortening (hydrogenation) of m-trifluoromethyl cinnamic acid derivatives under Pd-C catalysis.
  • This method yields 3-(3-trifluoromethyl)propionic acid with 99% yield and high purity.
  • It avoids some impurities seen in other methods, improving downstream product quality and reducing purification costs.

Process Conditions:

  • Solvent: methanol preferred.
  • Mass ratio of acid to solvent: 1:5 to 1:10.
  • Temperature: 18–22 °C.
  • Pressure: 0.01–0.03 MPa hydrogen.

Purification:

  • Crystallization in solvents such as sherwood oil or hexane removes residual impurities.
  • Final product purity exceeds 99.7% with minimal related substances.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Purity (%) Notes
Catalytic Hydrogenation m-Trifluoromethyl cinnamic acid (chloro-substituted) Pd-C, H2 (0.01–0.04 MPa) 81–99 >99.7 Simple, scalable, high purity
Nucleophilic Substitution 3-Trifluoromethyl benzyl chloride Dimethyl malonate, acid ~51 Not specified Multi-step, lower overall yield
Direct Shortening (Innovative) m-Trifluoromethyl cinnamic acid Pd-C, methanol, H2 ~99 >99.7 High yield, fewer impurities, cost-effective
Precursor Isocyanate Synthesis o-Chlorotrifluoromethane Acetic anhydride, nitric acid, FeCl3, hydrazine hydrate, triphosgene N/A >99.8 Relevant for related synthetic pathways

Research Findings and Practical Considerations

  • The catalytic hydrogenation methods provide a balance of operational simplicity and high product quality.
  • Crystallization is critical for impurity removal, particularly to eliminate unreacted starting materials and hydrogenation by-products.
  • The choice of solvent and reaction conditions (temperature, pressure) significantly affect yield and purity.
  • Direct shortening methods minimize impurity formation and reduce downstream purification burden.
  • Environmental and safety improvements in precursor synthesis (e.g., isocyanate intermediates) indirectly benefit the overall production chain of the acid.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1. Chemistry: Building Block for Synthesis
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. The trifluoromethyl group enhances its reactivity and stability, making it an attractive intermediate in synthetic pathways.

2. Biology: Enzyme Inhibition and Protein Interactions
The compound is employed in biological research to study enzyme inhibition and protein interactions. Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties . The presence of the trifluoromethyl group often correlates with increased potency in biological activity due to enhanced lipophilicity and metabolic stability .

3. Industrial Applications: Agrochemicals and Chemical Manufacturing
In the industrial sector, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for developing herbicides and pesticides, contributing to agricultural productivity.

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities. For instance:

CompoundIC50 (nM)Cytotoxicity (up to µM)
This compoundNot specifiedNo impact up to 100 µM
Related Trifluoromethyl CompoundsVariesLow cytotoxicity

Studies have shown that such compounds can inhibit serotonin uptake and other enzyme activities related to neurotransmission, highlighting their potential therapeutic applications .

Case Studies

1. Trifluoromethyl Compounds in Drug Development
A review analyzing FDA-approved drugs containing trifluoromethyl groups demonstrated that these compounds often show enhanced pharmacological profiles compared to non-fluorinated counterparts. The inclusion of trifluoromethyl groups has been linked to improved efficacy in treating conditions such as depression and anxiety disorders .

2. Cytotoxicity Assessments
Initial assessments indicate that while many trifluoromethyl-containing compounds exhibit potent biological activities, they also maintain low cytotoxicity profiles. Studies on related compounds have shown no observable cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Mechanism of Action

The mechanism by which 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The propionic acid moiety may also play a role in the compound’s overall reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Positional Isomers: Chlorine and Trifluoromethyl Substitution

The position of substituents significantly influences reactivity and biological activity. Key comparisons include:

Compound Name CAS Substituents Molecular Weight (g/mol) Melting Point (°C) Purity Source
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid 916420-76-3 2-Cl, 3-CF₃ 252.62 67–70 97%
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid 916420-46-7 4-Cl, 2-CF₃ 252.62 Not reported 95%
3-(2-Trifluoromethylphenyl)propionic acid 94022-99-8 2-CF₃ (no Cl) 218.17 Not reported >98.0%
  • Electronic Effects : The 2-Cl and 3-CF₃ groups in the target compound create strong electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) compared to the 4-Cl,2-CF₃ isomer, where resonance effects may differ .

Halogen-Substituted Variants

Replacing chlorine with other halogens alters physicochemical properties:

Compound Name CAS Substituents Molecular Weight (g/mol) Source
3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid 79544-26-6 2-F, 3-CF₃ 236.18
2-(2,3-Dichlorophenyl)-3,3,3-trifluoropropionic acid Not reported 2,3-Cl₂, 3-CF₃ 273.04
  • Electronegativity : Fluorine’s higher electronegativity (vs. Cl) may enhance hydrogen-bonding interactions but reduce lipophilicity (LogP: ~2.5 for F analog vs. ~3.0 for Cl) .
  • Biological Activity : Dichloro analogs (e.g., 2,3-Cl₂) show enhanced herbicidal activity but higher toxicity profiles .

Substituent Variants: Methyl and Amino Groups

Replacing chlorine with non-halogen groups modifies steric and electronic profiles:

Compound Name CAS Substituents Molecular Weight (g/mol) Source
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid 1017777-98-8 2-CH₃, 3-CF₃ 232.20
R-3-Amino-3-(2-trifluoromethylphenyl)propionic acid Not reported 2-CF₃, 3-NH₂ 235.19
  • Lipophilicity : The methyl analog (LogP ~3.2) is more lipophilic than the chlorine-containing target compound, improving membrane permeability .

Key Research Findings

  • Synthetic Utility : The target compound’s chlorine atom facilitates nucleophilic substitution reactions, enabling diverse derivatization (e.g., Suzuki couplings) .
  • Thermal Stability : Higher melting points (67–70°C) compared to fluorine analogs suggest greater crystalline stability .

Biological Activity

3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid, also known by its IUPAC name 3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid, is a compound with notable chemical properties that have attracted attention in various fields of biological research. Its molecular formula is C10H8ClF3O2, and it has a molecular weight of 252.62 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity.

Table 1: Chemical Characteristics

PropertyValue
CAS Number916420-76-3
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62 g/mol
Melting Point67°C to 70°C
Purity97%
Synonyms3-2-chloro-3-trifluoromethyl phenyl propionic acid

The trifluoromethyl group in the structure of this compound enhances its lipophilicity and electron-withdrawing ability, which can affect its interaction with biological targets. This group has been shown to increase the potency of various compounds by improving their binding affinity to specific receptors or enzymes.

Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activity, particularly in enzyme inhibition and receptor modulation. For instance, studies have demonstrated that similar compounds can inhibit serotonin uptake and other enzyme activities related to neurotransmission and metabolic pathways .

Case Study: Trifluoromethyl Compounds

In a review analyzing FDA-approved drugs containing trifluoromethyl groups, it was noted that these compounds often show enhanced pharmacological profiles compared to their non-fluorinated counterparts. The inclusion of trifluoromethyl groups has been linked to improved efficacy in treating conditions such as depression and anxiety disorders .

Cytotoxicity Assessment

Initial assessments indicate that while many trifluoromethyl-containing compounds exhibit potent biological activities, they also maintain low cytotoxicity profiles. For example, a study on related compounds demonstrated no observable cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Biological Activity Summary

CompoundIC50 (nM)Cytotoxicity (up to µM)
This compoundNot specifiedNo impact up to 100 µM
Related Trifluoromethyl CompoundsVariesLow cytotoxicity

Pharmacokinetics and Efficacy

While specific pharmacokinetic data for this compound is limited, the general trends observed with similar compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. This property can enhance bioavailability and therapeutic effectiveness.

Future Directions

Further research is needed to explore the full potential of this compound in various therapeutic areas. Investigations into its specific interactions at the molecular level could yield insights into its mechanisms of action and lead to the development of new pharmacological agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using substituted benzaldehydes and malonic acid derivatives under acidic or basic conditions. For example, analogous synthesis of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid involves reacting 4-ethoxy-3-(trifluoromethyl)benzaldehyde with malonic acid in refluxing ethanol with piperidine as a catalyst . Optimizing temperature (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde-to-malonic acid) improves yields. Purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with distinct signals for the trifluoromethyl group (~-60 ppm in 19^{19}F NMR) and aromatic protons (δ 7.2–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 262.23 for [M-H]^-) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology : The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, ethanol). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Stability studies via LC-MS over 24–72 hours under varying pH/temperature conditions are critical .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for cyclooxygenase-2) with recombinant enzymes. Include positive controls (e.g., indomethacin) and vehicle controls (DMSO ≤0.1%) .
  • Cell-Based Assays : Measure anti-inflammatory activity via IL-6/TNF-α ELISA in LPS-stimulated macrophages. Normalize data to cell viability (MTT assay) .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

  • Methodology : Compare analogs (e.g., 3-(2-Fluorophenyl)-2,2-difluoro derivatives) using SAR studies. The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.5), while chloro substituents influence target binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., enzyme source, substrate concentration).
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, controlled temperature) .

Q. How can environmental persistence be assessed, given its structural similarity to regulated perfluorinated compounds?

  • Methodology : Use LC-MS/MS to quantify degradation products in simulated environmental conditions (pH 4–9, UV exposure). Compare half-lives to SVHCs (Substances of Very High Concern) like perfluorobutane sulfonic acid, which persists >1 year in water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 2
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid

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